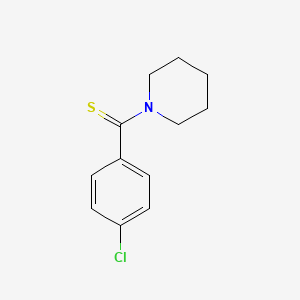![molecular formula C23H23N5O2S2 B11660911 4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B11660911.png)
4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(3,4-Dimetilfenil)-1,3-tiazol-2-il]amino}-N-(4,6-dimetilpirimidin-2-il)bencenosulfonamida es un compuesto orgánico complejo que presenta un anillo de tiazol, un anillo de pirimidina y un grupo bencenosulfonamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-{[4-(3,4-dimetilfenil)-1,3-tiazol-2-il]amino}-N-(4,6-dimetilpirimidin-2-il)bencenosulfonamida típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta común incluye:
Formación del anillo de tiazol: El anillo de tiazol se puede sintetizar a través de la síntesis de tiazol de Hantzsch, que involucra la condensación de α-halocetonas con tioamidas.
Reacción de aminación: El derivado de tiazol luego se hace reaccionar con 3,4-dimetil anilina para introducir el grupo dimetilfenil.
Formación de sulfonamida: El compuesto resultante luego se hace reaccionar con 4,6-dimetil-2-aminopirimidina y cloruro de bencenosulfonilo para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucre la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores automatizados, la detección de alto rendimiento de las condiciones de reacción y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiazol, que pueden ser catalizadas por agentes oxidantes como el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo sulfonamida, convirtiéndolo potencialmente en una amina en condiciones reductoras fuertes.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución aromática electrofílica, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio.
Sustitución: Mezcla nitrante (HNO₃/H₂SO₄), halógenos (Cl₂, Br₂) en presencia de un catalizador ácido de Lewis.
Principales productos
Oxidación: Derivados de tiazol oxidados.
Reducción: Derivados amino del compuesto original.
Sustitución: Derivados nitro o halogenados de los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, el compuesto se estudia por su potencial como inhibidor enzimático. Su estructura sugiere que podría interactuar con enzimas específicas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
Medicinalmente, 4-{[4-(3,4-dimetilfenil)-1,3-tiazol-2-il]amino}-N-(4,6-dimetilpirimidin-2-il)bencenosulfonamida se investiga por sus posibles efectos terapéuticos. Puede exhibir propiedades antibacterianas, antifúngicas o anticancerígenas, dependiendo de su interacción con los objetivos biológicos.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como precursor en la síntesis de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los anillos de tiazol y pirimidina pueden formar enlaces de hidrógeno e interacciones hidrofóbicas con los sitios activos de las enzimas, inhibiendo potencialmente su actividad. Esta inhibición puede interrumpir las vías biológicas, lo que lleva a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
4-Amino-N-(4,6-dimetilpirimidin-2-il)bencenosulfonamida: Comparte las unidades bencenosulfonamida y pirimidina, pero carece del anillo de tiazol.
2-{2-[(3,5-dimetilfenil)amino]pirimidin-4-il}-N-[(1S)-2-hidroxi-1-metiletil]-4-metil-1,3-tiazol-5-carboxamida: Estructuras similares de tiazol y pirimidina pero con diferentes sustituyentes.
Unicidad
La singularidad de 4-{[4-(3,4-dimetilfenil)-1,3-tiazol-2-il]amino}-N-(4,6-dimetilpirimidin-2-il)bencenosulfonamida radica en su combinación de grupos funcionales, que confieren reactividad química y actividad biológica específicas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C23H23N5O2S2 |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
4-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H23N5O2S2/c1-14-5-6-18(11-15(14)2)21-13-31-23(27-21)26-19-7-9-20(10-8-19)32(29,30)28-22-24-16(3)12-17(4)25-22/h5-13H,1-4H3,(H,26,27)(H,24,25,28) |
Clave InChI |
OYHGWICVDBVXOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate](/img/structure/B11660832.png)
![(4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11660835.png)
![2-(benzyloxy)-5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11660853.png)

![2-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11660863.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11660870.png)
![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B11660876.png)
![(6Z)-2-ethyl-5-imino-6-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660890.png)
![N-[4-({(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11660905.png)
![(6Z)-6-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660906.png)
![Ethyl 5-acetyl-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11660913.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660927.png)
![4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11660928.png)
![N-[4-({(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11660930.png)
